4-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 4-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(Furan-2-carbonyl)piperazine. This intermediate is further reacted with 6-methyl-2-(methylsulfanyl)pyrimidine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine and pyrimidine core but has different substituents, leading to distinct biological activities.
7-[4-(4-(Un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives of fluoroquinolone: These compounds have a similar piperazine moiety but are used primarily as antimicrobial agents. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H18N4O2S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
furan-2-yl-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H18N4O2S/c1-11-10-13(17-15(16-11)22-2)18-5-7-19(8-6-18)14(20)12-4-3-9-21-12/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
YGEBKXVPEBFARN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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